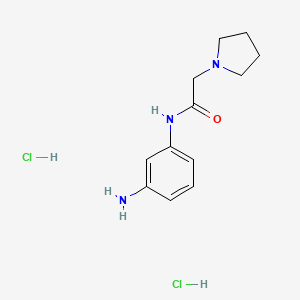

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride

Descripción general

Descripción

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an aminophenyl group and a pyrrolidinylacetamide moiety, making it a versatile molecule for chemical reactions and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form ethyl 3-nitrophenylacetate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst, yielding ethyl 3-aminophenylacetate.

Amidation: The ester is hydrolyzed to the corresponding acid, which is then converted to the acyl chloride using thionyl chloride. This acyl chloride reacts with pyrrolidine to form N-(3-aminophenyl)-2-(1-pyrrolidinyl)acetamide.

Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

While specific case studies and comprehensive data tables for N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride are not available within the provided search results, research on related compounds provides insight into potential applications.

Opioid Kappa Agonists:

- A study on N-[2-(1-pyrrolidinyl)ethyl]acetamides explores their potential as opioid kappa agonists .

- The research identifies potent compounds with substituted-aryl groups at the C1 position of the ethyl linking moiety .

- One such compound, 2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (48), is found to be five times more active as a racemate than compound 13 in vitro .

- Compound 48 also demonstrates potent naloxone-reversible analgesic effects in a mouse abdominal constriction model (ED50 = 0.04 mg/kg sc) .

N-(3-amino-2-hydroxy-propyl) substituted alkylamide compounds:

- N-(3-amino-2-hydroxy-propyl) substituted alkylamide compounds have potential applications in various scientific fields .

Magnetic Resonance Imaging (MRI):

- Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections .

- Diffusion-related magnetic resonance imaging parametric maps can characterize white matter of the brain .

- MRI can detect early responses to biologic therapy .

- MRI is used to study white matter changes after a stroke in type 2 diabetic rats .

Mecanismo De Acción

The mechanism of action of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions, while the pyrrolidinylacetamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride

- N-(3-Aminophenyl)-2-(1-piperidinyl)acetamide dihydrochloride

- N-(3-Aminophenyl)-2-(1-morpholinyl)acetamide dihydrochloride

Uniqueness

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride is unique due to the specific positioning of the aminophenyl group and the pyrrolidinylacetamide moiety. This unique structure allows for specific interactions with biological targets, potentially leading to distinct biological activities compared to its analogs.

Actividad Biológica

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride, a compound with potential therapeutic implications, has garnered attention due to its biological activity. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound involves several key steps, primarily the acylation of 3-aminophenyl derivatives with pyrrolidine-based acetamides. The synthetic pathway typically requires careful control of reaction conditions to yield the desired dihydrochloride salt form, enhancing solubility and bioavailability.

Key Steps in Synthesis:

- Formation of the Acetamide : The initial step involves the reaction of 3-aminophenol with an appropriate acetic anhydride or acetic acid derivative.

- Pyrrolidine Integration : The next step incorporates a pyrrolidine moiety through a nucleophilic substitution reaction.

- Salt Formation : The final product is converted into its dihydrochloride form to improve stability and solubility.

Anticancer Activity

Research indicates that compounds similar to N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing phenyl and pyrrolidine groups can effectively inhibit the growth of various cancer cell lines, including A549 (lung cancer) cells.

Case Study: Anticancer Efficacy

- Compound Tested : A derivative of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide.

- Cell Line : A549 cells.

- Findings : The compound reduced cell viability significantly at concentrations as low as 100 µM, demonstrating potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide has shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains of bacteria.

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide | 0.032 | Antibacterial |

| Standard (Kanamycin) | 2.0 | Antibacterial |

| Other Derivatives | 0.064 - 0.05 | Antifungal |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents targeting resistant strains .

The biological activity of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide is believed to be linked to its ability to interfere with critical cellular processes in both cancerous and microbial cells.

Proposed Mechanisms:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall formation, leading to cell lysis.

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-pyrrolidin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15;;/h3-5,8H,1-2,6-7,9,13H2,(H,14,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBSQNLTLUIKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.